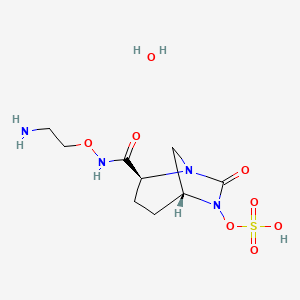

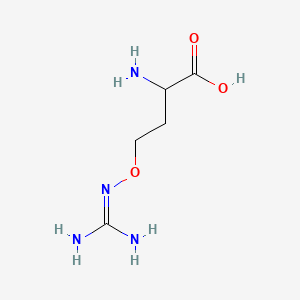

DL-Canavanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DL-Canavanin ist eine nicht-proteinogene Aminosäure, die strukturell Arginin ähnelt. Sie kommt in vielen Hülsenfrüchten vor, darunter Jackbohnen und Luzerne (Alfalfa). Diese Verbindung ist bekannt für ihre toxischen Eigenschaften in Pflanzen- und Tiersystemen, da sie in Proteine eingebaut wird und so zur Bildung dysfunktionaler Proteine führt .

Vorbereitungsmethoden

Die Synthese von DL-Canavanin kann durch verschiedene Verfahren erfolgen. Ein verbessertes synthetisches Verfahren umfasst die Reaktion von Homoserin mit Diaminomethylenaminooxy, gefolgt von Reinigungsschritten . Industrielle Produktionsverfahren sind nicht umfassend dokumentiert, aber die Laborsynthese beinhaltet typischerweise kontrollierte Reaktionsbedingungen, um die Reinheit und Ausbeute der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

DL-Canavanin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Es kann Arginin in Proteinen ersetzen, was zur Bildung dysfunktionaler Proteine führt.

Wissenschaftliche Forschungsanwendungen

DL-Canavanin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

DL-Canavanin entfaltet seine Wirkung, indem es anstelle von Arginin in Proteine eingebaut wird. Diese Störung der Proteinsynthese kann zu verschiedenen toxischen Wirkungen führen, darunter Hemmung des Pflanzenwachstums und potenzielle Autoimmunerkrankungen bei Tieren .

Wirkmechanismus

DL-Canavanine exerts its effects by being incorporated into proteins in place of arginine. This disruption in protein synthesis can lead to various toxic effects, including inhibition of plant growth and potential autoimmunological diseases in animals .

Vergleich Mit ähnlichen Verbindungen

DL-Canavanin ist einzigartig unter den nicht-proteinogenen Aminosäuren aufgrund seiner hohen Toxizität und strukturellen Ähnlichkeit mit Arginin. Zu ähnlichen Verbindungen gehören:

Meta-Tyrosin: Eine weitere nicht-proteinogene Aminosäure mit toxischen Eigenschaften.

Canalin: Ein Abbauprodukt von DL-Canavanin, das ebenfalls toxische Wirkungen zeigt.

Homoserin: Ein Produkt des DL-Canavanin-Abbaus, das an verschiedenen Stoffwechselwegen beteiligt ist.

DL-Canavanin zeichnet sich durch seine spezifische Wirkungsweise und seine erheblichen Auswirkungen auf die Proteinsynthese und -funktion aus .

Eigenschaften

CAS-Nummer |

13269-28-8 |

|---|---|

Molekularformel |

C5H12N4O3 |

Molekulargewicht |

176.17 g/mol |

IUPAC-Name |

2-amino-4-(diaminomethylideneamino)oxybutanoic acid |

InChI |

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-12-9-5(7)8/h3H,1-2,6H2,(H,10,11)(H4,7,8,9) |

InChI-Schlüssel |

FSBIGDSBMBYOPN-UHFFFAOYSA-N |

Kanonische SMILES |

C(CON=C(N)N)C(C(=O)O)N |

Color/Form |

Crystals from absolute alcohol |

melting_point |

184 °C MP: 172 °C |

Löslichkeit |

Very soluble in water Insoluble in alcohol, ether, benzene |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-(5,6-Dimethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzoic acid](/img/structure/B11929296.png)

![(8S,9S,10R,11S,13S,14S,17R)-17-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B11929301.png)

![6-(2,2-Dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11929309.png)

![1-[(2R)-4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-2-methylpiperazin-1-yl]ethanone](/img/structure/B11929345.png)